For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 1H-Indole-2-Carboxylic Acid
Introduction
1H-Indole-2-carboxylic acid (I2CA) is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its indole core is a prevalent motif in numerous natural products and pharmacologically active molecules. Derivatives of I2CA have shown a wide range of biological activities, including acting as antagonists for the glycine-binding site of the NMDA receptor, and as potential antifungal and anti-inflammatory agents. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the core physicochemical characteristics of 1H-indole-2-carboxylic acid, supported by experimental data and methodologies.
Core Physicochemical Data
The fundamental properties of 1H-indole-2-carboxylic acid are summarized below. These values are compiled from various experimental and computational sources, providing a quantitative basis for its behavior in different chemical environments.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Off-white powder / Solid | |
| Melting Point | 202-206 °C, 203-206 °C | |
| CAS Number | 1477-50-5 |
Solubility and Partitioning Characteristics
| Property | Value | Method/Solvent | Source(s) |
| pKa | 4.44 | Experimental | |
| LogP (Octanol/Water) | 1.19 / 2.31 | Experimental | |
| 1.384 / 2.30 | Calculated/Estimated | ||
| Water Solubility | "Very soluble" | General Observation | |
| 719.9 mg/L @ 25 °C | Estimated | ||
| Log₁₀WS (mol/L) | -2.56 | Calculated | |
| Solubility in Organics | Soluble | Ethanol, DMSO, Methanol |
Crystal and Molecular Structure
The solid-state structure of 1H-indole-2-carboxylic acid has been elucidated by single-crystal X-ray diffraction.
-
Crystal System: Orthorhombic
-
Space Group: Pna2₁
-
Key Structural Features: In the crystalline state, I2CA molecules form planar ribbons. These structures are stabilized by intermolecular hydrogen bonds of two types: O–H···O and N–H···O. The carboxylic acid's hydroxyl group and the indole's N-H group both act as hydrogen bond donors, while the carbonyl oxygen of the carboxylic acid acts as an acceptor for two hydrogen bonds. This intricate network of hydrogen bonds dictates the molecular packing and influences properties such as melting point and solubility.
Experimental Protocols
The determination of the physicochemical properties of 1H-indole-2-carboxylic acid involves specific analytical techniques. Below are summaries of key experimental methodologies cited in the literature.
Solubility Determination by the Synthetic Method
A dynamic (synthetic) method is employed to measure the solubility of I2CA in various pure solvents across a range of temperatures. The general workflow for this technique is outlined below.
Caption: Workflow for determining the solubility of 1H-indole-2-carboxylic acid.
-
Protocol Summary:
-
A known mass of 1H-indole-2-carboxylic acid is mixed with a known volume of the test solvent in a sealed vessel.
-
The suspension is heated at a constant rate with continuous stirring.
-
A laser beam is passed through the suspension. The point of complete dissolution is identified by a sharp increase in laser light transmission.
-
The temperature at which the last solid particle dissolves is recorded as the equilibrium solubility temperature for that specific concentration.
-
The process is repeated with different concentrations to generate a solubility curve.
-
The experimental data are then correlated using thermodynamic models, such as the modified Apelblat equation, to describe the relationship between solubility and temperature.
-
Single-Crystal X-ray Diffraction
This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal lattice of I2CA.
-
Protocol Summary:
-
Crystal Growth: High-quality single crystals of I2CA are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam at a controlled temperature (e.g., 100 K or 293 K). As the crystal is rotated, a detector collects the diffraction patterns produced by the X-ray scattering from the electron clouds of the atoms.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and subsequently refined to best fit the experimental data. This process yields a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonds.
-
NMDA Receptor Binding and Functional Assays
The inhibitory activity of I2CA at the glycine binding site of the NMDA receptor is a key aspect of its pharmacological profile. This is assessed using a combination of radioligand binding and electrophysiological assays.
-
Protocol Summary:
-
Radioligand Binding Assay: This assay measures the ability of I2CA to displace a radiolabeled ligand (e.g., [³H]glycine) from the NMDA receptor in preparations of brain membranes. The inhibition constant (Ki) is determined, indicating the affinity of I2CA for the glycine site.
-
Electrophysiological Assay: Rat cortex mRNA is injected into Xenopus oocytes, which then express functional NMDA receptors on their cell surface. Using two-electrode voltage-clamp techniques, the electrical currents induced by NMDA and the co-agonist glycine are measured. I2CA is then introduced to the system, and its ability to competitively inhibit the glycine-potentiated NMDA current is quantified. A parallel right-ward shift in the glycine dose-response curve in the presence of I2CA confirms competitive antagonism.
-
Logical & Biological Relationships
The physicochemical properties of 1H-indole-2-carboxylic acid are intrinsically linked and dictate its biological function, particularly its interaction with the NMDA receptor.
Caption: Relationship between I2CA's structure, properties, and biological activity.
Signaling Pathway: Antagonism at the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function. Its activation requires the binding of both glutamate and a co-agonist, typically glycine. 1H-Indole-2-carboxylic acid acts as a competitive antagonist at the glycine binding site, thereby preventing receptor activation and subsequent ion channel opening.
Caption: Competitive antagonism of I2CA at the NMDA receptor's glycine site.
This antagonistic action prevents the potentiation of NMDA-gated currents by glycine, effectively inhibiting the receptor's function even when glutamate is present. This mechanism is the basis for the neuroprotective effects observed for I2CA and its derivatives in models of excitotoxicity.
Conclusion
1H-Indole-2-carboxylic acid possesses a well-defined set of physicochemical properties that make it a versatile scaffold in chemical and biological research. Its moderate lipophilicity, acidic nature, and potent hydrogen bonding capabilities are key determinants of its solubility, crystal structure, and significant pharmacological activity as an NMDA receptor antagonist. The data and protocols summarized in this guide provide a foundational resource for researchers aiming to utilize this important molecule in the development of new therapeutics and functional materials.
